Cas no 1912-16-9 (Pyridine, 2-methyl-4,6-diphenyl-)
Pyridine, 2-methyl-4,6-diphenyl- Chemical and Physical Properties
Names and Identifiers
-
- Pyridine, 2-methyl-4,6-diphenyl-
- 2-methyl-4,6-diphenylpyridin
- 2-methyl-4,6-diphenylpyridine
- AB01332033-02
- 2-Methyl-4,6-diphenyl-pyridine
- Oprea1_747897
- STK055181
- Oprea1_709148
- KPUJGVVPKGQHPF-UHFFFAOYSA-N
- NCGC00339687-01
- SCHEMBL316979
- AKOS000545991
- 2-Methyl-4,6-diphenyl-pyridin
- DTXSID20347181
- CCG-311221
- DB-330464
- 1912-16-9
-
- Inchi: 1S/C18H15N/c1-14-12-17(15-8-4-2-5-9-15)13-18(19-14)16-10-6-3-7-11-16/h2-13H,1H3
- InChI Key: KPUJGVVPKGQHPF-UHFFFAOYSA-N
- SMILES: N1C(C)=CC(C2C=CC=CC=2)=CC=1C1C=CC=CC=1
Computed Properties
- Exact Mass: 245.12055
- Monoisotopic Mass: 245.120449483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- PSA: 12.89
Pyridine, 2-methyl-4,6-diphenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1261188-5mg |
Pyridine, 2-methyl-4,6-diphenyl- |
1912-16-9 | 98% | 5mg |
$365 | 2023-09-01 | |
| 1PlusChem | 1P002FKG-50mg |
Pyridine, 2-methyl-4,6-diphenyl- |
1912-16-9 | 98% | 50mg |
$289.00 | 2024-06-17 | |
| A2B Chem LLC | AB12688-50mg |
Pyridine, 2-methyl-4,6-diphenyl- |
1912-16-9 | 98% | 50mg |
$250.00 | 2024-04-20 | |
| eNovation Chemicals LLC | Y1261188-50mg |
Pyridine, 2-methyl-4,6-diphenyl- |
1912-16-9 | 98% | 50mg |
$500 | 2025-03-01 | |
| eNovation Chemicals LLC | Y1261188-50mg |
Pyridine, 2-methyl-4,6-diphenyl- |
1912-16-9 | 98% | 50mg |
$500 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1261188-50mg |
Pyridine, 2-methyl-4,6-diphenyl- |
1912-16-9 | 98% | 50mg |
$485 | 2024-06-07 |
Pyridine, 2-methyl-4,6-diphenyl- Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on Pyridine, 2-methyl-4,6-diphenyl-
Comprehensive Overview of Pyridine, 2-methyl-4,6-diphenyl- (CAS No. 1912-16-9): Properties, Applications, and Research Insights
Pyridine, 2-methyl-4,6-diphenyl- (CAS No. 1912-16-9) is a specialized organic compound belonging to the pyridine derivatives family. This heterocyclic aromatic compound features a pyridine ring substituted with a methyl group at the 2-position and phenyl groups at the 4- and 6-positions. Its unique molecular structure makes it a valuable intermediate in organic synthesis and pharmaceutical research. The compound's chemical stability and electron-rich nature have garnered significant attention in recent years, particularly in the development of advanced materials and catalysts.
Recent studies highlight the growing interest in 2-methyl-4,6-diphenylpyridine as a building block for ligand design in coordination chemistry. Researchers are exploring its potential in creating metal-organic frameworks (MOFs), which are pivotal in gas storage and separation technologies. This aligns with current trends in sustainable chemistry, where scientists seek eco-friendly alternatives for industrial processes. The compound's fluorescence properties also make it relevant to the booming optoelectronics sector, addressing frequent searches like "fluorescent pyridine derivatives" and "organic LEDs."
From a synthetic perspective, CAS 1912-16-9 demonstrates remarkable versatility. Its phenyl substituents enhance steric hindrance, making it useful for constructing chiral catalysts—a hot topic in asymmetric synthesis. Laboratories frequently investigate its structure-activity relationships, particularly when modified for bioactive molecule development. This connects to popular search queries such as "pyridine-based drug discovery" and "heterocyclic compounds in medicine," reflecting the pharmaceutical industry's demand for novel scaffolds.
The compound's physicochemical properties warrant detailed discussion. With a molecular weight of 261.33 g/mol and characteristic aromatic stacking behavior, 2-methyl-4,6-diphenylpyridine exhibits distinct solubility profiles in organic solvents—a crucial consideration for industrial applications. Analytical techniques like NMR spectroscopy and mass spectrometry readily identify its structural features, while X-ray crystallography studies reveal its solid-state packing arrangements. These aspects respond to technical searches such as "pyridine derivative characterization" and "crystal engineering of aromatic systems."
In material science, the π-conjugated system of Pyridine, 2-methyl-4,6-diphenyl- enables applications in conductive polymers and molecular electronics. Its ability to participate in charge-transfer complexes aligns with research trends in organic semiconductors, answering queries like "aromatic compounds for solar cells." Furthermore, the compound serves as a precursor for liquid crystals—a subject of intense study for display technologies and photonic devices.
Environmental considerations surrounding CAS 1912-16-9 have emerged in green chemistry discussions. Researchers evaluate its biodegradation pathways and potential as a bio-based intermediate, addressing concerns about chemical sustainability. This responds to increasing searches for "eco-friendly heterocyclic synthesis" and "green pharmaceutical intermediates." The compound's stability under various pH conditions also makes it suitable for aqueous-phase catalysis studies.
From a commercial standpoint, 2-methyl-4,6-diphenylpyridine remains a niche but growing segment in fine chemicals. Suppliers emphasize its high-purity grades for research applications, while patent literature reveals innovative uses in agrochemical formulations and specialty coatings. These developments correlate with search trends for "custom pyridine synthesis" and "performance chemicals," indicating market demand for tailored solutions.
Future research directions for Pyridine, 2-methyl-4,6-diphenyl- may explore its supramolecular chemistry applications or modifications for bioimaging probes. The compound's structural tunability positions it well for molecular machine designs—an area gaining traction in nanotechnology circles. Such prospects address cutting-edge queries like "smart molecular systems" while maintaining relevance to traditional organic synthesis methodologies.
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